molecular formula C17H14Cl2N2O B2498617 2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 863001-84-7

2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2498617
CAS No.: 863001-84-7
M. Wt: 333.21
InChI Key: WEBJSUULUCKQRJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with two chlorine atoms and an indole moiety, making it a unique structure with potential biological significance.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . Indole derivatives, such as this compound, have been found to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Cellular Effects

This compound has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are of great interest in the field of biochemistry.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow the compound to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. This can also include any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are of interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBJSUULUCKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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